
Fenoprofen calcium
描述
Fenoprofen calcium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the symptomatic relief of rheumatoid arthritis, osteoarthritis, and mild to moderate pain. It is an arylacetic acid derivative and is known for its analgesic, anti-inflammatory, and antipyretic properties . This compound is marketed under various brand names, including Nalfon .
准备方法
Synthetic Routes and Reaction Conditions: Fenoprofen calcium is synthesized through a multi-step process involving the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacetic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield 2-(3-phenoxyphenyl)propanoic acid. The final step involves the reaction of this acid with calcium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反应分析
Hydrolysis and Ionization Behavior
Fenoprofen calcium exists as a calcium salt of the fenoprofen anion. Its ionization equilibrium is critical for solubility and bioavailability:
-
pKa : 4.5 at 25°C, indicating partial ionization in aqueous environments .
-
Solubility : Slightly soluble in water (15 mg/mL in 95% ethanol), with solubility influenced by pH and temperature .
Table 1: Solubility Profile
Solvent | Solubility (25°C) |
---|---|
Water | Slight |
Ethanol (95%) | 15 mg/mL |
Benzene | Insoluble |
Thermal Dehydration and Rehydration
The dihydrate form undergoes dehydration upon heating, forming an anhydrous phase:
-
Dehydration Kinetics :
-
Rehydration : Anhydrous form rehydrates via a solution-mediated process, reverting to the dihydrate structure .
Table 2: Thermal Behavior
Parameter | Value |
---|---|
Dehydration Onset | 50°C |
Activation Energy (Low) | 309 kJ/mol (50–60°C) |
Activation Energy (High) | 123 kJ/mol (60–80°C) |
Coordination Chemistry and Metal Complexation
Fenoprofen’s carboxylate group enables coordination with metal ions. A notable example is its copper(II) complex:
-
Structure : Each copper(II) ion coordinates with two fenoprofen anions (via carboxylate oxygen) and two imidazole ligands .
-
Impact on Bioactivity :
Table 3: Comparative Bioactivity
Parameter | This compound | [Cu(fen)₂(im)₂] |
---|---|---|
Analgesic Efficacy | 46.2% inhibition | 78.9% inhibition |
Ulcerogenic Effect | 79 mm² | 22 mm² |
Stereoselective Chiral Inversion
Fenoprofen exhibits stereochemical activity:
-
(S)-Enantiomer : Pharmacologically active (COX-2 inhibition).
-
(R)-Enantiomer : Undergoes partial inversion to (S)-form via enzymatic processes .
-
Mechanism : Thioesterification with coenzyme A, followed by epimerization and hydrolysis .
Interactions with Biological Macromolecules
-
Albumin Binding : 99% bound to serum albumin, enabling drug-drug interactions via displacement (e.g., warfarin) .
-
Prostaglandin Synthase Inhibition : Irreversible acetylation of COX enzymes, reducing prostaglandin synthesis .
Stability in Formulation
科学研究应用
Therapeutic Applications in Arthritis
Fenoprofen calcium has been widely evaluated for its efficacy in treating rheumatoid arthritis and osteoarthritis. Clinical studies have demonstrated that this compound is comparable to aspirin in controlling pain and inflammation associated with these conditions.
- Clinical Efficacy : A long-term study involving 27 patients with rheumatoid arthritis indicated that this compound provided effective pain relief with fewer side effects compared to acetylsalicylic acid (aspirin). The effectiveness of fenoprofen remained consistent over the year-long study, with significant improvements in various clinical parameters .
- Mechanism of Action : Fenoprofen functions by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism underlies its analgesic and anti-inflammatory effects observed in clinical settings .
Enhanced Formulations
Recent research has focused on developing novel formulations of this compound to improve its therapeutic efficacy and reduce side effects.
- Copper(II) Complexes : Studies have shown that coordination complexes of fenoprofen with copper(II) ions exhibit enhanced analgesic properties compared to uncomplexed this compound. These complexes demonstrated a significant reduction in ulcerogenic effects while maintaining strong anti-inflammatory actions .
- Nanostructured Lipid Carriers (NLCs) : this compound has been incorporated into nanostructured lipid carriers to enhance drug delivery. NLCs provide improved bioavailability and prolonged circulation time in the body, potentially allowing for lower dosages and reduced side effects .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in various patient populations:
- Rheumatoid Arthritis : In a controlled double-blind crossover study, this compound was shown to significantly reduce pain and improve joint mobility in patients with rheumatoid arthritis. The study highlighted the drug's ability to decrease morning stiffness and overall disease activity .
- Osteoarthritis Management : Clinical evaluations have reported that patients receiving this compound experienced reductions in tenderness, pain during motion, and overall swelling, leading to improved quality of life .
Adverse Effects and Considerations
While this compound is generally well-tolerated, it is associated with some gastrointestinal side effects such as dyspepsia, nausea, and abdominal discomfort. The incidence of these effects was noted to be higher in long-term studies compared to short-term use .
Data Summary Table
作用机制
Fenoprofen calcium exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By reducing prostaglandin levels, this compound alleviates inflammation and pain .
相似化合物的比较
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer half-life and similar mechanism of action.
Ketoprofen: Shares similar therapeutic uses but differs in its pharmacokinetic profile.
Uniqueness of Fenoprofen Calcium: this compound is unique in its specific inhibition of COX enzymes and its stereoselective bioconversion, where the ®-isomer is converted to the more active (S)-isomer. This chiral inversion enhances its pharmacological activity and distinguishes it from other NSAIDs .
生物活性
Fenoprofen calcium, a nonsteroidal anti-inflammatory drug (NSAID), is primarily utilized for its analgesic and anti-inflammatory properties. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and relevant case studies.
Overview of this compound
This compound dihydrate (FCD) is an arylacetic acid derivative that exhibits significant anti-inflammatory and analgesic effects. It is commonly prescribed for the management of mild to moderate pain, as well as for conditions like rheumatoid arthritis and osteoarthritis. The compound is characterized by its slight solubility in water, with a pKa of 4.5 at 25 °C, and is predominantly absorbed via the gastrointestinal tract with a bioavailability of approximately 85% .
Pharmacokinetics
- Absorption : Rapidly absorbed under fasting conditions, with peak plasma concentrations (50 µg/mL) achieved within 1-2 hours after a 600 mg oral dose.
- Distribution : Approximately 99% of fenoprofen is bound to plasma proteins, primarily albumin.
- Metabolism : The drug is metabolized to fenoprofen glucuronide and 4'-hydroxy-fenoprofen glucuronide, with about 90% excreted in urine within 24 hours.
- Half-life : The plasma half-life is approximately 3 hours .
This compound's mechanism involves the inhibition of prostaglandin synthesis by blocking cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain signaling pathways. This action results in reduced inflammation, pain relief, and decreased erythemic response in clinical settings .
Anti-inflammatory Effects
Clinical studies have demonstrated that fenoprofen effectively reduces inflammation in conditions such as rheumatoid arthritis. Key findings include:
- Increased Mobility : Patients treated with fenoprofen exhibited improved joint mobility and reduced morning stiffness compared to those receiving placebo or other NSAIDs like aspirin .
- Pain Relief : Significant reductions in pain intensity and overall disease activity were reported among patients using fenoprofen .
Analgesic Properties
In controlled trials, fenoprofen has shown substantial analgesic effects:
- Visceral Pain Reduction : In animal models, fenoprofen demonstrated a notable reduction in visceral pain compared to other NSAIDs .
- Efficacy in Clinical Settings : Patients experienced significant pain relief during acute episodes associated with arthritis and other inflammatory conditions .
Study on Rheumatoid Arthritis
A double-blind crossover study involving patients with rheumatoid arthritis indicated that fenoprofen significantly alleviated symptoms, including joint swelling and pain, while improving grip strength and overall mobility. The study highlighted the drug's effectiveness over a standard treatment regimen involving aspirin .
Comparative Analgesic Study
A comparative study assessed the analgesic effects of fenoprofen against a copper(II) complex formulation. Results showed that while both compounds provided pain relief, the copper complex exhibited enhanced analgesic properties with reduced ulcerogenic effects compared to fenoprofen alone .
Summary of Findings
Parameter | This compound |
---|---|
Bioavailability | ~85% |
Peak Plasma Level | 50 µg/mL (1-2 hours post-dose) |
Half-life | ~3 hours |
Protein Binding | ~99% to albumin |
Primary Metabolites | Fenoprofen glucuronide |
Main Actions | Anti-inflammatory, analgesic |
属性
IUPAC Name |
calcium;2-(3-phenoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUXSAWXWSTUOD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26CaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31879-05-7 (Parent), 29679-58-1 (Parent) | |
Record name | Fenoprofen calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80904653 | |
Record name | Fenoprofen calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34597-40-5, 53746-45-5 | |
Record name | Fenoprofen calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoprofen calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium (±)-bis[2-(3-phenoxyphenyl)propionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOPROFEN CALCIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R95A3O51K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。